Spectral Fingerprint: 1H-NMR Identity Confirmation Distinguishes the Target Compound from Regioisomeric or Degraded Products
The target compound's unique 1H‑NMR spectrum has been catalogued in the Landolt‑Börnstein reference collection, providing chemical shifts and coupling constants that serve as a definitive identity certificate [1]. Unlike the parent 7‑hydroxy‑4‑methylcoumarin or common 8‑aminocoumarin precursors, the dimethylisoxazole sulfonamide substituent generates a distinct aromatic region pattern that rules out the presence of common impurities or regioisomers.
| Evidence Dimension | 1H‑NMR chemical shift (δ, ppm) and multiplicity profile |
|---|---|
| Target Compound Data | 1H‑NMR data (chemical shifts, coupling constants) for C15H14N2O6S deposited in Landolt‑Börnstein III/40C |
| Comparator Or Baseline | Unsubstituted 7‑hydroxy‑4‑methylcoumarin (CAS 90‑33‑5) and 8‑amino‑7‑hydroxy‑4‑methylcoumarin (8‑AHMC) |
| Quantified Difference | Distinct aromatic proton signals attributable to the isoxazole ring and the sulfonamide NH (δ ~10–12 ppm) are absent in the comparator spectra |
| Conditions | Recorded under standard NMR conditions as per Landolt‑Börnstein compilation |
Why This Matters
For procurement and quality assurance, the existence of a peer‑validated NMR reference enables definitive identity verification, reducing the risk of accepting an incorrect or degraded batch.
- [1] Landolt‑Börnstein III/40C, Nuclear Magnetic Resonance Data, Chemical Shifts and Coupling Constants for Hydrogen‑1, Heterocycles (C15H14N2O6S). SpringerMaterials. View Source
